![molecular formula C15H14ClFN2O3S2 B5709217 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine, also known as TCS 1102, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. TCS 1102 has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 has been studied for its potential use as a therapeutic agent for a variety of diseases. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 can have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models. Additionally, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 in lab experiments is that it has been shown to have a relatively low toxicity profile. This makes it a potentially useful compound for in vitro and in vivo studies. However, one limitation of using 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102. One area of interest is the development of more water-soluble analogs of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102, which could make it easier to administer in certain experimental settings. Another area of interest is the investigation of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 and its potential applications in the treatment of cancer and inflammation.
Synthesemethoden
The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 involves a multi-step process that begins with the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thienyl chloride. The resulting compound is then reacted with piperazine to form 1-(5-chloro-2-thienyl)piperazine. This compound is then reacted with 3-fluorobenzoyl chloride to form the final product, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102.
Eigenschaften
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S2/c16-13-4-5-14(23-13)24(21,22)19-8-6-18(7-9-19)15(20)11-2-1-3-12(17)10-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBKDNXLZIENOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}(3-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

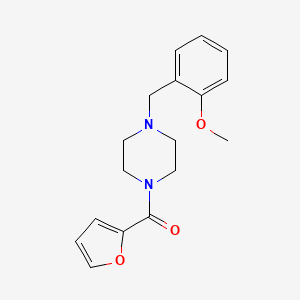
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
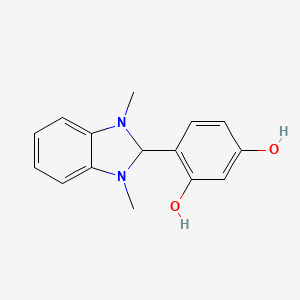
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)
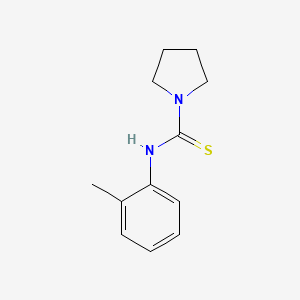
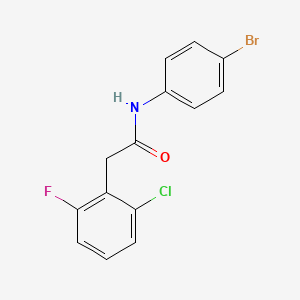
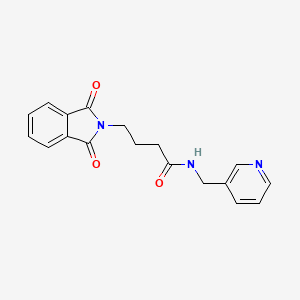
![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)


![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)